molecular formula C13H16O2 B13751962 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane CAS No. 26419-14-7

2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

Cat. No.: B13751962
CAS No.: 26419-14-7
M. Wt: 204.26 g/mol
InChI Key: JGRUPNVJACFPNF-UHFFFAOYSA-N
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Description

2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a phenyl group and an isopropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane typically involves the reaction of phenyl-substituted dioxane precursors with isopropylidene reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and dichloromethane, and the reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the final product. The use of automated reactors and precise control of reaction parameters are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl and isopropylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxane: Lacks the isopropylidene group, resulting in different chemical properties.

    5-(Propan-2-ylidene)-1,3-dioxane: Lacks the phenyl group, affecting its reactivity and applications.

    1,3-Dioxane: The parent compound without any substituents, used as a solvent and reagent in organic synthesis.

Uniqueness

2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane is unique due to the presence of both phenyl and isopropylidene groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research.

Properties

CAS No.

26419-14-7

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-phenyl-5-propan-2-ylidene-1,3-dioxane

InChI

InChI=1S/C13H16O2/c1-10(2)12-8-14-13(15-9-12)11-6-4-3-5-7-11/h3-7,13H,8-9H2,1-2H3

InChI Key

JGRUPNVJACFPNF-UHFFFAOYSA-N

Canonical SMILES

CC(=C1COC(OC1)C2=CC=CC=C2)C

Origin of Product

United States

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